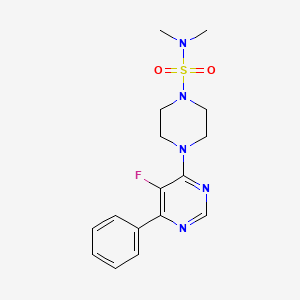![molecular formula C13H15N3O2 B3008493 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one CAS No. 1445325-39-2](/img/structure/B3008493.png)
2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a cyano group, a phenyl group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of cyanoacetamide with aniline and morpholine under specific conditions. One common method involves the following steps:
Reaction of cyanoacetamide with aniline: This step involves the formation of an intermediate product through the nucleophilic addition of aniline to cyanoacetamide.
Cyclization with morpholine: The intermediate product is then reacted with morpholine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous flow processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反应分析
Types of Reactions
2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or nitriles.
Reduction: Can produce primary or secondary amines.
Substitution: Can result in the formation of various substituted derivatives.
科学研究应用
2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical pathways and reactions.
相似化合物的比较
Similar Compounds
2-[Cyano(phenyl)amino]-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[Cyano(phenyl)amino]-1-(pyrrolidin-4-yl)ethan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one provides unique properties such as increased solubility and specific reactivity patterns. This makes it distinct from other similar compounds and useful in specialized applications.
属性
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl)-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-11-16(12-4-2-1-3-5-12)10-13(17)15-6-8-18-9-7-15/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZZYPLMWVOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)

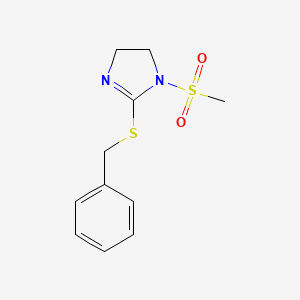
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)
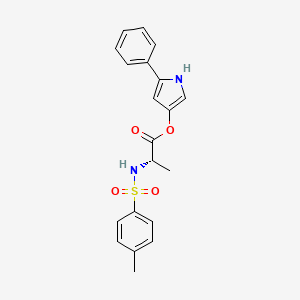
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)
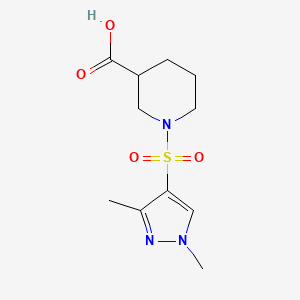
![3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B3008423.png)
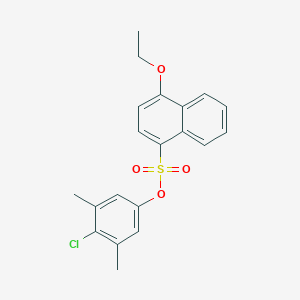
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
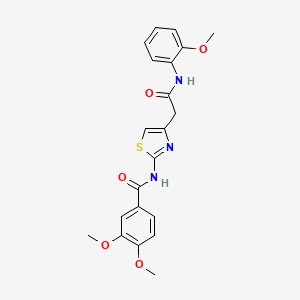
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)
